Chloromethyl pentadecanoate

Description

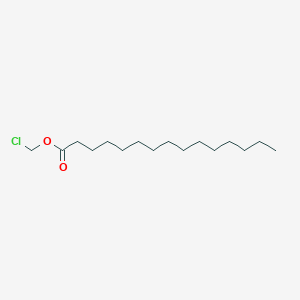

Chloromethyl pentadecanoate is an aliphatic ester compound characterized by a pentadecanoate backbone (C15) esterified with a chloromethyl group (-CH2Cl). It is primarily utilized in synthetic chemistry, particularly in the preparation of specialized pharmaceutical agents such as X-ray contrast media . Its structure combines the hydrophobicity of a long-chain fatty acid ester with the reactivity of a chloromethyl group, enabling applications in controlled chemical modifications and drug delivery systems.

Properties

IUPAC Name |

chloromethyl pentadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18)19-15-17/h2-15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSRCBUBSTZSGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)OCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl pentadecanoate can be synthesized through the esterification of pentadecanoic acid with chloromethyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl pentadecanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under mild conditions.

Major Products Formed

Oxidation: Pentadecanoic acid derivatives.

Reduction: Chloromethyl pentadecanol.

Substitution: Various substituted esters and ethers.

Scientific Research Applications

Chloromethyl pentadecanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in modifying biological molecules and pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of chloromethyl pentadecanoate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity is leveraged in various applications, including drug design and materials science.

Comparison with Similar Compounds

Chloromethyl Esters with Shorter Carbon Chains

Examples: Chloromethyl decanoate (C10), Chloromethyl propanoate (C3).

- Structural Differences : These esters share the chloromethyl functional group but vary in alkyl chain length.

- Reactivity and Applications: Shorter chains (e.g., chloromethyl propanoate) exhibit higher volatility and faster reaction kinetics due to reduced steric hindrance. Chloromethyl pentadecanoate’s longer chain enhances lipid solubility, making it suitable for lipophilic drug formulations .

- Synthetic Utility: All are used as intermediates in esterification reactions, but the C15 chain in this compound improves stability in lipid-based formulations compared to shorter analogs.

Non-Chlorinated Methyl Esters

- Functional Group Contrast : Absence of the chloromethyl group reduces electrophilic reactivity.

- Physical Properties :

| Property | This compound | Methyl Pentadecanoate |

|---|---|---|

| Molecular Weight (g/mol) | ~288 (estimated) | ~256 (C16H32O2) |

| Boiling Point | Higher (due to Cl polarity) | Lower (non-polar) |

| Solubility | Moderate in organic solvents | High in non-polar solvents |

- Applications: Methyl pentadecanoate is used in biodiesel and cosmetics, whereas this compound’s reactivity suits pharmaceutical synthesis .

Aromatic Chloromethyl Compounds

Example : Benzyl chloride (α-Chlorotoluene, CAS 100-44-7).

- Structural Contrast: Benzyl chloride features a chloromethyl group attached to a benzene ring, whereas this compound is aliphatic.

- Reactivity: Benzyl chloride undergoes nucleophilic substitution (e.g., in Grignard reactions) more readily due to aromatic stabilization of intermediates. This compound’s reactivity is moderated by its aliphatic chain .

Highly Chlorinated Aromatic Compounds

Examples : Pentachloromethylbenzene, 2,3,4,5,6-Pentachlorotoluene.

- Chlorination Degree: These compounds contain multiple chlorine atoms on aromatic rings, contrasting with this compound’s single chlorine on an aliphatic chain.

- Environmental Impact: Highly chlorinated aromatics are persistent pollutants, whereas this compound’s ester linkage may facilitate biodegradation .

Q & A

Q. What are the optimal synthetic protocols for producing chloromethyl pentadecanoate with high purity?

this compound can be synthesized via esterification of pentadecanoic acid with chloromethanol under acid catalysis. Key considerations include:

- Reagent stoichiometry : A 1:1.2 molar ratio of pentadecanoic acid to chloromethanol minimizes side reactions .

- Temperature control : Maintain 60–70°C to avoid thermal decomposition of the chloromethyl group .

- Purification : Use fractional distillation (boiling point range: 120–125°C at 10 mmHg) followed by recrystallization in hexane to achieve >98% purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR spectroscopy : H NMR peaks at δ 4.6 ppm (CHCl) and δ 2.3 ppm (ester carbonyl) confirm ester bond formation. C NMR resolves chlorine-induced splitting in the methylene group .

- IR spectroscopy : Absorbance at 1740 cm (C=O stretch) and 750 cm (C-Cl stretch) are diagnostic .

- Mass spectrometry : Molecular ion peak at m/z 286 (CHClO) with fragmentation patterns at m/z 71 (CHO) validates structure .

Q. What safety precautions are critical when handling this compound?

- Storage : Keep in airtight, corrosion-resistant containers at 4°C to prevent hydrolysis .

- Ventilation : Use fume hoods with >100 ft/min airflow to mitigate inhalation risks .

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential carcinogenicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., heat capacity) of this compound?

Discrepancies in heat capacity data (e.g., 275–320 K range) arise from differences in calorimetric methods. To address this:

- Standardize measurement protocols : Use adiabatic calorimetry with <0.5% uncertainty, as demonstrated for methyl pentadecanoate .

- Validate with computational models : Compare experimental data with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to identify outliers .

- Publish raw datasets : Include temperature-dependent Cp values in supplementary materials for cross-validation .

Q. What experimental designs are effective for studying the hydrolytic degradation of this compound under varying pH conditions?

- Kinetic analysis : Use HPLC to monitor hydrolysis rates at pH 2–12. Buffer solutions (e.g., phosphate, borate) maintain ionic strength .

- Degradation products : Identify chloromethanol and pentadecanoic acid via GC-MS, noting accelerated degradation above pH 10 due to nucleophilic attack .

- Statistical optimization : Apply response surface methodology (RSM) to model pH, temperature, and solvent effects on half-life .

Q. How can isotopic labeling (e.g., deuterated analogs) improve mechanistic studies of this compound in metabolic pathways?

- Synthesis of deuterated derivatives : Replace the methyl group with CD (e.g., pentadecanoic-d acid) to track metabolic incorporation via H NMR .

- Tracer experiments : Administer deuterated this compound to model organisms and quantify metabolites using LC-HRMS .

- Data interpretation : Differentiate between β-oxidation pathways (deuterium retention) vs. esterase-mediated hydrolysis (deuterium loss) .

Methodological Notes

- Data reproducibility : Document all experimental parameters (e.g., solvent purity, agitation speed) to enable replication .

- Ethical compliance : For biological studies, follow institutional guidelines for hazardous chemical use, referencing IRB protocols .

- Literature rigor : Prioritize peer-reviewed journals over non-academic sources; cross-verify data using platforms like Google Scholar with >100 citations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.